4,4'-[(6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoyl chloride
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Overview
Description
4,4’-[(6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoyl chloride is a chemical compound known for its application in various fields, particularly in the formulation of sunscreens and UV filters. This compound is recognized for its ability to absorb ultraviolet radiation, thereby protecting the skin from harmful effects of UV rays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoyl chloride typically involves the reaction of 2,4-dichloro-6-methoxy-1,3,5-triazine with 4-hydroxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The resultant product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form corresponding acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: Hydrolysis typically yields the corresponding acids and other by-products.
Scientific Research Applications
4,4’-[(6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoyl chloride has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 4,4’-[(6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoyl chloride involves the absorption of ultraviolet radiation. The compound absorbs UV rays and dissipates the energy as heat, thereby preventing the UV radiation from penetrating the skin and causing damage . This photostability makes it an effective ingredient in sunscreens and other UV-protective formulations .
Comparison with Similar Compounds
Similar Compounds
Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine: Another UV absorber used in sunscreens, known for its high photostability.
Bemotrizinol: A broad-spectrum UV absorber that is highly photostable and used in combination with other UV filters.
Uniqueness
4,4’-[(6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoyl chloride is unique due to its specific chemical structure that provides effective UV absorption and high photostability. This makes it a preferred choice in formulations requiring long-lasting UV protection .
Properties
CAS No. |
61370-95-4 |
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Molecular Formula |
C18H11Cl2N3O5 |
Molecular Weight |
420.2 g/mol |
IUPAC Name |
4-[[4-(4-carbonochloridoylphenoxy)-6-methoxy-1,3,5-triazin-2-yl]oxy]benzoyl chloride |
InChI |
InChI=1S/C18H11Cl2N3O5/c1-26-16-21-17(27-12-6-2-10(3-7-12)14(19)24)23-18(22-16)28-13-8-4-11(5-9-13)15(20)25/h2-9H,1H3 |
InChI Key |
JHTQJCMDPBGRMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)Cl)OC3=CC=C(C=C3)C(=O)Cl |
Origin of Product |
United States |
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